molecular formula C14H12O2 B041737 2-(4-Methylphenyl)benzoic acid CAS No. 7148-03-0

2-(4-Methylphenyl)benzoic acid

Cat. No.: B041737
CAS No.: 7148-03-0
M. Wt: 212.24 g/mol
InChI Key: ZSTUEICKYWFYIC-UHFFFAOYSA-N
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Description

4′ -Methyl-2-biphenylcarboxylic acid (4′ -Methyl­bi­phenyl-2-carboxyl­ic acid) can be synthesized by reacting 4′ -methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution. Its crystal structure has been characterized by the centrosymmetric hydrogen-bonded dimers.

Properties

IUPAC Name

2-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTUEICKYWFYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064573
Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7148-03-0
Record name 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid
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Record name 2-(4-Methylphenyl)benzoic acid
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Record name 7148-03-0
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Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-
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Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-
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Record name 4'-methyl[1,1'-biphenyl]-2-carboxylic acid
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Record name 2-(4-METHYLPHENYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

A 542.5 g (2.4 mol) sample of methyl 2-(p-tolyl)benzoate (Chemo Dynamics Inc.) was dissolved in 5.5 L of ethanol and treated with 3 L (7.5 mol) of 2.5 N sodium hydroxide. The reaction was stirred overnight at ambient temperature and treated with an additional 480 ml (6.0 mol) of sodium hydroxide; stirring was continued for an additional 24 h and the ethanol removed in vacuo. The remaining solution was cooled in ice and acidified to pH 1 with hydrochloric acid which caused the product to precipitate; filtration and drying in vacuo gave 510 g (100%) of crude 2-(p-tolyl)benzoic acid: mp 145.0-147.5° C.; NMR (CDCl3) δ 2.40 (s, 3H), 7.17-7.28 (m, 4H), 7.35-7.45 (m, 2H), 7.51-7.59 (m, 1H), 7.90-7.97 (m, 1H). The crude acid was suspended in 1 L of toluene and slowly treated with 400 g (3.15 mol) of oxalyl chloride under nitrogen. The reaction was allowed to stir at ambient temperature for 4.5 h and concentrated in vacuo to remove excess oxalyl chloride. The residue was redissolved in 2 L of toluene and treated with 92.8 g (5.46 mol) of anhydrous ammonia. The reaction was filtered and the filtrate concentrated in vacuo producing 424 g (84%) of crude 2-(p-tolyl)benzamide: mp 128-130° C.; NMR (CDCl3) δ 2.40 (s, 3H), 5.28 (br s, 1H), 5.77 (br s, 1H), 7.21-7.53 (m, 7H), 7.76-7.83 (m, 1H). The crude amide was treated with 1420 ml (19.5 mol) of thionyl chloride at reflux for 3.5 h. The reaction was filtered and the thionyl chloride removed in vacuo. The residue was dissolved in 800 ml of toluene and reconcentrated in vacuo. On standing overnight, the residue crystallized. The crystals were collected and washed with hexane to give 296 g (64%) of 2-(p-tolyl)benzonitrile: mp 50.5-52.0° C.; NMR (CDCl3) δ 2.42 (s, 3H), 7.22-7.34 (m, 2H), 7.37-7.52 (m, 3H), 7.58-7.66 (m, 1H), 7.72-7.78 (m, 1H). A 286 g (1.48 mol) sample of the crude nitrile was dissolved in 1630 mL to toluene and treated with 377 g (1.8 mol) of trimethyltinazide at reflux for 24 h. The reaction was cooled; filtration gave 600 g of crude N-trimethylstannyl-5-[2-(4′-methylbiphen-2-yl]tetrazole: mp 271-272° C. (dec.); NMR (DMSO-d6) δ 0.36 (br t, J=34 Hz, 9H), 2.24 (s, 3H), 6.89-7.06 (m, 4H), 7.35-7.55 (m, 4H). The crude N-trimethylstannyl tetrazole was suspended in 4270 mL of toluene and 287 mL of anhydrous tetrahydrofuran (THF) and treated with 6.34 g (173 mol) of anhydrous hydrogen chloride at ambient temperature under nitrogen with stirring. The reaction was allowed to stand overnight and filtered; recrystallization from toluene gave 217 g (62%) of 5-[2-(4′-methylbiphen-2-yl)]tetrazole as a solid: mp 149-152° C.; NMR (DMSO-d6) δ 2.28 (s, 3H), 6.94-7.02 (m, 2H), 7.08-7.15 (m, 2H), 7.50-7.59 (m, 2H), 7.62-7.72 (m, 2H). A 200 g (0.85 mol) sample of the tetrazole was suspended in 3.3 L of dichloromethane and treated with 262 g (0.91 mol) of triphenylmethyl chloride and 141 mL (1.0 mol) of anhydrous triethylamine. The reaction was stirred at reflux for 3 h under nitrogen, washed with water, dried (MgSO4), and concentrated in vacuo. Recrystallization gave 338 g (83%) of N-triphenylmethyl-5-[2-4′-methylbiphen-2-yl)]tetrazole as a colorless solid: mp 170-173° C.; NMR (CDCl3) δ 2.27 (s, 3H), 6.86-6.96 (m, 8H), 6.98-7.04 (m, 2H), 7.09-7.52 (m, 12H), 7.86-7.94 (m, 1H). The N-triphenylmethyl tetrazole was dissolved in 4260 mL of carbon tetrachloride and treated with 126.4 g (0.71 mol) of N-bromosuccinimide (NBS) of 11.9 g (49 mmol) of benzoyl peroxide at reflux for 3.5 h. The reaction was filtered and the solvent removed in vacuo. Recrystallization from toluene gave 277 g (59%) of N′triphenylmethyl-5-[2-4′-bromomethylbiphen-2-yl)]tetrazole as a colorless solid: mp 140-142° C.; NMR (CDCl3) δ 4.39 (s, 2H), 6.85-6.95 (m, 7H), 7.06-7.15 (m, 4H), 7.22-7.43 (m, 9H), 7.45-7.55 (m, 2H), 7.94-8.01 (m, 1H). NMR indicated that this material was only 85% pure; it contained 7% of corresponding dibromocompound (δ 6.50) and 8% of starting material (δ 2.27); however, no further attempts at purification were made and this mixture was used as is for the subsequent alkylation reaction.
Quantity
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5.5 L
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3 L
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480 mL
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Synthesis routes and methods II

Procedure details

Methyl 4'-methylbiphenyl-2-carboxylate (10.0 g, 44.2 mmol, 1 eq), 0.5N KOH in methanol (265.5 mL, 133 mmol, 3 eq), and water (50 mL) were mixed and refluxed under N2. After 5 hours, the solvent was removed in vacuo and water (200 mL) and ethyl acetate (200 mL) added. The aqueous layer was acidified with concentrated hydrochloric acid to a pH of 3 and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×200 mL), the organic layers collected, dried (MgSO4) and the solvent removed in vacuo to yield 8.71 g of a white solid; m.p. 140.0-145.0. NMR (200 MHz, DMSO-d6) δ 7.72 (d, 1H, J= 7 Hz); 7.56 (t, 1H, J=7 Hz); 7.45 (d, 1H, J=7 Hz); 7.40 (t, 1H, J=7 Hz); 7.25 (s, 4H); 2.36 (s, 3H). Anal. Calcd. for C14H12O2 ; C, 79.23; H, 5.70. Found: C, 79.22; H, 5.47.
Quantity
10 g
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265.5 mL
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50 mL
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Synthesis routes and methods III

Procedure details

The resulting reaction solution was stirred at a temperature of 150° C. for 8 hours at a pressure of 1 to 2 kgf/cm2, and then cooled to 90° C. To this reaction solution was added dropwise 28.99 g of water. After the completion of dropwise addition, the mixture was stirred for 30 minutes. To this mixture was added 66.6 g of toluene, and 34.4 g (0.33 mol) of 35% hydrochloric acid was further added dropwise. The temperature inside the flask was raised to 75° C. to dissolve the resulting product in toluene and form into two layers. After the solution was allowed to stand to separate into layers, the lower aqueous layer was removed therefrom. The toluene layer was dehydrated over anhydrous magnesium sulfate, and the solution was then gradually cooled to allow sedimentation of white crystals of 4′-methylbiphenyl-2-carboxylic acid. The temperature was lowered to 0° C., and its temperature was maintained for one hour, and then the crystals were filtered. The crystals were washed with 15 g of toluene at 0° C., and then air-dried to give 28.8 g of white crystals of 4′-methylbiphenyl-2-carboxylic acid (yield: 90.6% based on 2-cyano-4′-methylbiphenyl, purity: 99.9%). The resulting white crystals had a melting point of 150.2° C.
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28.99 g
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34.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)benzoic acid
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Customer
Q & A

Q1: What is the crystal structure of 2-(4-Methylphenyl)benzoic acid?

A1: this compound crystallizes as centrosymmetric dimers. [] These dimers are formed through hydrogen bonding interactions. The dihedral angle between the two aromatic rings within the molecule is 53.39 degrees, while the angle between the carboxyl group and its adjacent ring is 42.37 degrees. []

Q2: Are there efficient synthetic routes available for this compound?

A2: Yes, practical syntheses for this compound have been reported. [, , ] While specific details are outlined in the referenced papers, these methods offer efficient pathways for obtaining the compound.

Q3: What are the potential applications of this compound?

A3: this compound serves as a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. [] Its structure makes it a useful building block for creating more complex molecules with potential therapeutic applications.

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